molecular formula C23H24N4O B4370786 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide

1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No. B4370786
M. Wt: 372.5 g/mol
InChI Key: OPSKGIDQDIHZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide, also known as BPIP, is a novel small molecule that has been developed for its potential use in scientific research. BPIP has been shown to have a range of biological activities and has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide is not fully understood, but it has been shown to modulate the activity of several key proteins and signaling pathways. 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of many cellular processes, including cell proliferation, apoptosis, and differentiation. 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has also been shown to activate the protein kinase Akt, which is involved in the regulation of cell survival and growth.
Biochemical and Physiological Effects:
1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide can inhibit the growth of cancer cells and induce apoptosis. 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has also been shown to protect neurons from oxidative stress and reduce inflammation. In vivo studies have shown that 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide can improve cognitive function and reduce the symptoms of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It has also been shown to have low toxicity and good bioavailability. However, 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has some limitations, including its relatively low potency and selectivity for its target proteins.

Future Directions

There are several potential future directions for research on 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide. One area of interest is the development of more potent and selective analogs of 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide that can be used for therapeutic purposes. Another area of interest is the study of the molecular mechanisms underlying the neuroprotective and anticancer effects of 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide. Additionally, 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide could be studied for its potential use in other areas of scientific research, such as immunology and infectious disease.

Scientific Research Applications

1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has been studied for its potential applications in various areas of scientific research. In neuroscience, 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-benzyl-N-(1-ethyl-1H-pyrazol-4-yl)-2,3-dimethyl-1H-indole-5-carboxamide has also been shown to have anticancer properties and has been studied for its potential use in cancer research and drug discovery.

properties

IUPAC Name

1-benzyl-N-(1-ethylpyrazol-4-yl)-2,3-dimethylindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-4-26-15-20(13-24-26)25-23(28)19-10-11-22-21(12-19)16(2)17(3)27(22)14-18-8-6-5-7-9-18/h5-13,15H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSKGIDQDIHZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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